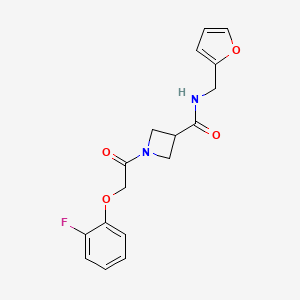
1-(2-(2-fluorophenoxy)acetyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2-fluorophenoxy)acetyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H17FN2O4 and its molecular weight is 332.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(2-(2-fluorophenoxy)acetyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a fluorophenoxy group, an azetidine ring, and a furan moiety. This structural diversity is believed to contribute to its biological efficacy.
Research indicates that this compound may exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways.
- Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways associated with cell growth and apoptosis.
- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by targeting cancer cell proliferation mechanisms.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Anticancer Activity
A study investigated the effects of related compounds on cancer cell lines. The results indicated that derivatives of 1,3,4-oxadiazoles, similar in structure to our compound, effectively inhibited tumor growth by targeting enzymes such as thymidylate synthase and histone deacetylases (HDAC). This suggests that structural modifications can enhance the anticancer potential of azetidine-based compounds .
Anticonvulsant Properties
In a series of experiments assessing anticonvulsant activity, compounds analogous to this compound were tested in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models. The findings revealed significant anticonvulsant effects, indicating potential therapeutic applications in epilepsy management .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Cytotoxicity : The compound showed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity.
- Mechanism-Based Approaches : Research suggests that the compound may operate through mechanism-based approaches, enhancing its specificity towards cancerous cells while minimizing effects on normal cells .
- SAR Studies : Structure-activity relationship (SAR) studies have identified critical structural features necessary for biological activity, guiding future drug design efforts .
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-(furan-2-ylmethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4/c18-14-5-1-2-6-15(14)24-11-16(21)20-9-12(10-20)17(22)19-8-13-4-3-7-23-13/h1-7,12H,8-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYIVGIVQSKBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














